molecular formula C19H22N6O6S3 B2492201 N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide CAS No. 851784-05-9

N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide

Cat. No. B2492201
CAS RN: 851784-05-9
M. Wt: 526.6
InChI Key: NZZFBEFUPXKQBG-UHFFFAOYSA-N
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Description

The chemical compound under discussion belongs to a category of compounds that exhibit significant biological activity, including fungicidal properties. The compound's structure incorporates both 1,3,4-thiadiazole and 1,3,4-oxadiazole moieties, which are known for their wide range of biological activities. The synthesis of such compounds often involves multi-step processes, starting from key intermediates like 5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole-2-thiol or its oxadiazole analog (Chen et al., 2007).

Synthesis Analysis

The synthesis process for related compounds typically involves thioetherification reactions catalyzed by indium or indium tribromide, followed by hydrogen peroxide oxidation catalyzed by ammonium molybdate in ionic liquid. This method leads to the formation of compounds with potential antifungal activities, indicating a complex synthesis pathway that ensures the incorporation of multiple bioactive moieties into a single molecule (Chen et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds in this category is confirmed using spectroscopic methods, including IR, 1H, and 13C NMR data, along with elemental analyses. X-ray crystallographic diffraction analysis further establishes the structure, ensuring the correct formation of the desired compounds. The presence of both thiadiazole and oxadiazole rings contributes to the molecule's biological activity and chemical stability (Chen et al., 2007).

Chemical Reactions and Properties

Compounds with these moieties are known for their fungicidal activities, as demonstrated in vitro against various fungi. The chemical properties, including reactivity and potential interactions with biological targets, are influenced by the presence of the thiadiazole and oxadiazole rings, making them valuable for further pharmacological evaluation (Chen et al., 2007).

Physical Properties Analysis

While specific physical properties such as melting point, solubility, and crystalline form are not detailed in the provided research, compounds like these typically exhibit unique physical properties that make them suitable for further formulation and development as potential fungicidal agents.

Chemical Properties Analysis

The chemical properties, including stability under various conditions and reactivity towards different reagents, are crucial for understanding the compound's behavior in biological systems. The oxidization process to convert sulfides to sulfoxides or sulfones, as part of the synthesis, indicates a level of chemical versatility and reactivity that could be leveraged for designing derivatives with enhanced biological activities (Chen et al., 2007).

Mechanism of Action

Target of Action

The primary target of SMR000236181, also known as N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide, is the molecular chaperone DnaK . DnaK plays a crucial role in various cellular processes, including protein folding, degradation, and the response to stress conditions.

Mode of Action

SMR000236181 interacts with its target, DnaK, inhibiting the biofilm-forming capacity of resistant Staphylococcus aureus . Biofilm formation is a major contributor to antibiotic tolerance and resistance-induced delays in empirical therapy. By targeting DnaK, SMR000236181 disrupts this process, thereby potentially enhancing the susceptibility of S. aureus to antimicrobial agents .

Biochemical Pathways

It is known that the compound interferes with the function of dnak, a molecular chaperone involved in protein folding and stress response . This interaction likely affects multiple cellular pathways, particularly those related to protein homeostasis and the response to stress conditions.

Result of Action

The primary result of SMR000236181’s action is the inhibition of biofilm formation in resistant S. aureus . By targeting DnaK, the compound disrupts the biofilm-forming capacity of these bacteria, potentially enhancing their susceptibility to antimicrobial agents . This could have significant implications for the treatment of infections caused by resistant S. aureus.

properties

IUPAC Name

N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O6S3/c1-5-32-19-25-23-17(34-19)21-13(26)9-33-18-24-22-14(31-18)8-20-16(27)10-6-11(28-2)15(30-4)12(7-10)29-3/h6-7H,5,8-9H2,1-4H3,(H,20,27)(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZFBEFUPXKQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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